molecular formula C14H19N5O3 B2570351 (E)-7-(but-2-en-1-yl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione CAS No. 303973-84-4

(E)-7-(but-2-en-1-yl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2570351
CAS No.: 303973-84-4
M. Wt: 305.338
InChI Key: JTAPNFLDJWVJER-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-7-(but-2-en-1-yl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a morpholino group, which is known for its applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-7-(but-2-en-1-yl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Alkylation: Introduction of the but-2-en-1-yl group through an alkylation reaction.

    Morpholino Group Addition: The morpholino group is introduced via nucleophilic substitution.

    Final Steps: Purification and crystallization to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include:

    Continuous Flow Reactors: To ensure consistent reaction conditions.

    Automated Purification Systems: For efficient separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-7-(but-2-en-1-yl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the double bonds or other reducible groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halides, amines, or other nucleophiles/electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (E)-7-(but-2-en-1-yl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. The morpholino group may enhance its binding affinity or specificity, while the purine core could mimic natural substrates or inhibitors.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine with a similar core structure.

    Caffeine: Another purine derivative with stimulant properties.

    Theobromine: Found in cocoa, structurally similar to caffeine.

Uniqueness

(E)-7-(but-2-en-1-yl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other purines.

Properties

IUPAC Name

7-[(E)-but-2-enyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3/c1-3-4-5-19-10-11(17(2)14(21)16-12(10)20)15-13(19)18-6-8-22-9-7-18/h3-4H,5-9H2,1-2H3,(H,16,20,21)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAPNFLDJWVJER-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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